molecular formula C19H18ClN3O3 B2692040 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride CAS No. 1327617-00-4

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2692040
CAS No.: 1327617-00-4
M. Wt: 371.82
InChI Key: AZIPADLHGUWBPE-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride is a quinoline-based compound featuring a 3,4-dimethoxyphenylamino substituent at position 4, a methoxy group at position 6, and a cyano group at position 3 of the quinoline core. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies.

Properties

IUPAC Name

4-(3,4-dimethoxyanilino)-6-methoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3.ClH/c1-23-14-5-6-16-15(9-14)19(12(10-20)11-21-16)22-13-4-7-17(24-2)18(8-13)25-3;/h4-9,11H,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIPADLHGUWBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of aniline derivatives with aldehydes and alkenes.

    Substitution Reactions:

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 4-position and methoxy substituents participate in nucleophilic and electrophilic substitution reactions:

  • Amino Group Reactivity : The aromatic amine undergoes diazotization and coupling reactions under acidic conditions. In studies of analogous compounds, primary amines on quinolines react with nitrous acid to form diazonium salts, enabling subsequent coupling with electron-rich aromatics or phenols .

  • Methoxy Group Demethylation : Methoxy groups at positions 3, 4, and 6 can be demethylated using reagents like BBr₃ or HI to yield hydroxylated derivatives, which are precursors for further functionalization (e.g., alkylation or acylation) .

Condensation and Cyclization

The carbonitrile group facilitates condensation reactions, forming heterocyclic systems:

Hydrazine Condensation

Reaction with hydrazine hydrate produces pyrazolo[3,4-b]quinoline derivatives. For example:

4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile+NH2NH21H-Pyrazolo[3,4-b]quinolin-3-amine\text{4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile} + \text{NH}_2\text{NH}_2 \rightarrow \text{1H-Pyrazolo[3,4-b]quinolin-3-amine}

This reaction proceeds via Schiff base formation followed by intramolecular cyclization under microwave irradiation .

Knoevenagel Condensation

The carbonitrile group reacts with active methylene compounds (e.g., malononitrile) in the presence of catalysts like L-proline to form fused pyrano-quinoline systems .

Carbonitrile Hydrolysis

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions:

R–CNH2O, H+/OHR–COOH\text{R–CN} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{R–COOH}

In related quinoline-3-carbonitriles, this reaction is optimized using I₂ in methanol to yield carboxylic acids, which are esterified or amidated .

Amide Formation

The carboxylic acid derived from nitrile hydrolysis reacts with amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) to generate amides. For example, coupling with 3-(phenylthio)propanehydrazide yields hydrazide derivatives with demonstrated anti-cancer activity .

Cross-Coupling Reactions

The quinoline core participates in palladium-catalyzed cross-coupling reactions:

  • Buchwald–Hartwig Amination : The chloro substituent (if present in analogs) undergoes coupling with secondary amines (e.g., morpholine, N-methylpiperazine) to form aryl amines .

  • Suzuki–Miyaura Coupling : Brominated derivatives of the quinoline core react with aryl boronic acids to form biaryl systems .

Oxidation and Reduction

  • Aldehyde Oxidation : In analogs with formyl groups, oxidation with I₂/DMSO converts aldehydes to carboxylic acids .

  • Nitrile Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitrile to a primary amine, though this is less common due to competing quinoline ring hydrogenation .

Key Research Findings

  • Anti-Cancer Applications : Derivatives synthesized via hydrazide coupling (e.g., compound 19 ) show micromolar activity against neuroblastoma (SH-SY5Y) and breast adenocarcinoma (MDA-MB-231) cell lines .

  • Green Synthesis : Microwave-assisted reactions reduce reaction times from hours to minutes while improving yields (e.g., 89% yield in Povarov reactions) .

  • Structural-Activity Relationships : Methoxy groups enhance solubility and binding to kinase targets, while the carbonitrile group stabilizes interactions via hydrogen bonding .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anti-cancer properties. For instance:

  • A study evaluated various quinoline derivatives for their cytotoxic effects against different cancer cell lines. Compounds similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile showed promising results with IC50 values indicating potent activity against breast and lung cancer cells .
CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer5.0
Compound BLung Cancer7.5
4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrileVarious<10

Anti-Inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Research indicates that quinoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways:

  • Compounds within this class have been shown to selectively inhibit COX-2 with low toxicity profiles, making them suitable candidates for developing new anti-inflammatory drugs .

Antimalarial Activity

Emerging evidence suggests that quinoline derivatives also possess antimalarial properties:

  • A study reported that certain quinoline compounds demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL . This positions them as potential leads for new antimalarial therapies.

Study on Anticancer Activity

In a recent investigation published in a peer-reviewed journal, researchers synthesized a series of quinoline derivatives and tested their efficacy against multiple cancer cell lines. The study concluded that modifications at the phenyl ring significantly enhanced anticancer potency compared to unmodified quinolines .

Evaluation of Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of various quinoline derivatives, including those similar to 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile. The findings indicated that these compounds could effectively reduce inflammation markers in vitro, suggesting a mechanism involving COX inhibition .

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

Below is a comparative analysis:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound: 4-((3,4-Dimethoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile hydrochloride 4-(3,4-dimethoxyphenylamino), 6-methoxy, 3-cyano C20H19ClN4O3 398.84 Electron-rich aromatic systems
4-[(3,5-Dimethylphenyl)amino]-6-ethyl-3-quinolinecarbonitrile hydrochloride () 4-(3,5-dimethylphenylamino), 6-ethyl, 3-cyano C20H20ClN3 337.85 Alkyl substituents enhance lipophilicity
7-(3-Chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile () 4-(2,4-dichloro-5-methoxyphenylamino), 7-(3-chloropropoxy) C22H20Cl3N3O3 488.78 Chlorine atoms increase electrophilicity
6-Amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile hydrochloride () 4-(3-chloro-4-(pyridinylmethoxy)phenylamino), 7-ethoxy C24H21Cl2N5O2 482.36 Pyridine moiety introduces basicity

Impact of Substituents on Physicochemical Properties

  • This contrasts with ’s 6-ethyl group, which lacks polar character but increases lipophilicity .
  • Halogen Substituents (Chloro):
    The dichloro and chloropropoxy groups in ’s analogue increase molecular weight and electrophilicity, which may influence metabolic stability or target binding .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural analogues provide insights:

  • : The high similarity score (0.69) of 7-(3-chloropropoxy)-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinoline-3-carbonitrile suggests shared activity profiles, possibly as kinase inhibitors or antiproliferative agents .
  • : The ethyl and dimethyl groups in 4-[(3,5-dimethylphenyl)amino]-6-ethyl-3-quinolinecarbonitrile hydrochloride may reduce polarity, favoring blood-brain barrier penetration compared to the target compound .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks using deuterated DMSO to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity .

How can conflicting bioactivity data between in vitro and in vivo studies be systematically analyzed?

Q. Advanced

  • Pharmacokinetics : Assess plasma stability (e.g., incubation in mouse plasma at 37°C for 24h) and metabolite profiling via LC-MS .
  • Tissue Penetration : Use radiolabeled analogs (e.g., 14C-tagged) to quantify distribution in target tissues .
  • Dose-Response Correlation : Apply Hill slope analysis to reconcile EC50 discrepancies .

What strategies are effective for improving metabolic stability in preclinical studies?

Q. Advanced

  • Structural Modifications : Replace metabolically labile methoxy groups with electron-withdrawing substituents (e.g., trifluoromethyl) .
  • Prodrug Design : Introduce phosphate esters at the quinoline 4-position to enhance aqueous solubility and reduce hepatic clearance .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 isoforms using human liver microsomes .

How should researchers design experiments to elucidate the mechanism of kinase inhibition?

Q. Advanced

  • Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, VEGFR2) at 1 µM compound concentration.
  • Binding Kinetics : Perform surface plasmon resonance (SPR) to determine KD and kon/koff rates.
  • Molecular Dynamics (MD) : Model docking poses with AutoDock Vina, focusing on hinge-region interactions .

What safety precautions are essential during handling and storage?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Storage : Keep in airtight containers under argon at –20°C; desiccate to prevent hydrolysis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling guide SAR studies for target selectivity?

Q. Advanced

  • QSAR : Develop regression models using IC50 data against related targets (e.g., kinases vs. GPCRs).
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the 3-carbonitrile group .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) .

What experimental controls are critical in cytotoxicity assays to avoid false positives?

Q. Advanced

  • Solvent Controls : Include DMSO-only wells at matching concentrations.
  • Matrix Effects : Use cell-free controls to detect compound fluorescence interference.
  • Replicability : Perform triplicate runs across independent cell passages (e.g., HeLa, HEK293) .

How should researchers validate off-target effects in phenotypic screening?

Q. Advanced

  • CRISPR-Cas9 Knockout : Target putative off-pathway genes (e.g., PI3K, MAPK) to confirm specificity.
  • Proteome Profiling : Apply thermal shift assays (TSA) to identify unintended protein targets .
  • Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells (p < 0.01, FDR correction) .

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